molecular formula C14H14ClN5 B7518612 N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B7518612
M. Wt: 287.75 g/mol
InChI Key: GRDJVPMXKMGSAL-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2-(4-chlorophenyl)ethyl group at the N1-position and a methyl group at the 1H-pyrazolo[3,4-d]pyrimidine core.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5/c1-20-14-12(8-19-20)13(17-9-18-14)16-7-6-10-2-4-11(15)5-3-10/h2-5,8-9H,6-7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDJVPMXKMGSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Aryl Nitriles

A widely adopted method involves reacting 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with 4-chlorophenylacetonitrile in the presence of potassium t-butoxide. This one-pot reaction proceeds via nucleophilic attack and cyclization, forming the pyrimidine ring. For example:

  • Reagents : 5-Amino-1-methylpyrazole-4-carbonitrile (1.0 equiv), 4-chlorophenylacetonitrile (1.2 equiv), KOtBu (1.5 equiv)

  • Solvent : t-Butanol (reflux, 4–7 hours)

  • Yield : 72–87% for analogous compounds.

The reaction mechanism involves initial deprotonation of the carbonitrile, followed by nucleophilic addition to the nitrile carbon and subsequent cyclization (Figure 1).

Functionalization of the Pyrazolo[3,4-d]Pyrimidine Core

After forming the core structure, the N-[2-(4-chlorophenyl)ethyl] side chain is introduced via alkylation or nucleophilic substitution.

Alkylation with 2-(4-Chlorophenyl)Ethylamine

A two-step process is employed:

  • Chlorination : The 4-amino group of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is activated using POCl₃ or PBr₃ to form a reactive chloride intermediate.

  • Amination : Reaction with 2-(4-chlorophenyl)ethylamine in anhydrous ethanol under reflux (12–24 hours) yields the target compound.

Optimization Notes :

  • Excess amine (2.0–3.0 equiv) improves yield by driving the reaction to completion.

  • Catalytic HCl or H₂SO₄ (0.1–0.5 equiv) accelerates substitution.

One-Flask Synthesis Using Vilsmeier Reagents

Recent advances utilize Vilsmeier reagents (generated from PBr₃ and amides) to streamline synthesis. For example:

  • Vilsmeier Formation : PBr₃ reacts with DMF at 50–60°C to generate the iminium intermediate.

  • Cyclization : 5-Amino-1-methylpyrazole-4-carbonitrile is added, followed by hexamethyldisilazane (HMDS) to facilitate heterocyclization.

  • Post-Functionalization : The intermediate is treated with 2-(4-chlorophenyl)ethylamine to install the side chain.

Key Data :

StepConditionsYield (%)
Vilsmeier formationPBr₃ (3.0 equiv), DMF, 60°C
CyclizationHMDS (3.0 equiv), reflux56–91
AminationEthanol, reflux, 12 h68–75

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7 to 1:1) gradients. For the target compound, Rf ≈ 0.4 (EtOAc/hexane 1:1).

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 7.25–7.75 (m, aromatic H), 3.45 (s, N–CH₃), 2.85 (t, –CH₂–NH–).

  • IR : Peaks at 3280–3160 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=N).

Challenges and Optimization Opportunities

  • Side Reactions : Competing nucleophilic attacks at C-4 vs. C-6 positions require careful control of stoichiometry and temperature.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may complicate purification.

  • Catalysis : Transition-metal catalysts (e.g., Pd/C) remain underexplored for C–N coupling steps.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
CyclocondensationOne-pot, scalableRequires excess nitrile72–87
Vilsmeier-HMDSRapid cyclizationSensitive to moisture56–91
Stepwise alkylationHigh purityMulti-step, time-consuming68–75

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives, leading to amines or alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its potential as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

  • Antitumor Activity : Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cancer cell proliferation. For instance, certain derivatives have demonstrated efficacy against breast and lung cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Anti-inflammatory Properties : Some studies suggest that pyrazolo[3,4-d]pyrimidines may possess anti-inflammatory effects by modulating inflammatory pathways. This could be particularly relevant in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Biological Research

The compound has also been utilized in biological assays to explore its effects on various biological systems:

  • Enzyme Inhibition Studies : Research indicates that this compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. This inhibition can lead to altered cellular responses, providing insights into kinase-related diseases such as cancer and diabetes .
  • Neuropharmacology : Preliminary studies have suggested potential neuroprotective effects of this compound in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier could make it a candidate for further investigation in treating conditions like Alzheimer's disease .

Table 1: Summary of Key Studies Involving this compound

Study ReferenceApplication AreaKey Findings
AntitumorInduced apoptosis in breast cancer cells; inhibited proliferation in lung cancer models.
Anti-inflammatoryReduced inflammatory markers in animal models of arthritis.
Enzyme inhibitionInhibited specific kinases; potential implications for cancer therapy.
NeuropharmacologyDemonstrated neuroprotective effects in vitro; potential for Alzheimer's treatment.

Mechanism of Action

The compound exerts its effects primarily through inhibition of kinase activity. It binds to the ATP-binding site of kinases, preventing phosphorylation of substrates and subsequent signal transduction. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The molecular targets include EGFR and other receptor tyrosine kinases involved in cell growth and survival pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : The 2-(4-chlorophenyl)ethyl group in S29 enhances tumor growth inhibition in neuroblastoma models but introduces pharmacokinetic challenges (e.g., poor solubility) . In contrast, the simpler 4-chlorophenylmethyl group in CAS 6AY may improve bioavailability but with reduced potency .
  • Halogen Effects : Fluorine (e.g., 4-fluorobenzyl in Compound V) improves target selectivity for phosphodiesterases, while chlorine (e.g., in S29) enhances kinase binding affinity .

Anticancer Activity: S29 vs. Other Derivatives

S29 demonstrates potent activity against SK-N-BE(2) neuroblastoma cells (IC₅₀ = 5.74 ng/mL) but requires graphene oxide (GO) nanosheets for effective delivery due to poor aqueous solubility . Comparatively, N-(4-chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylvinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine () shows antibacterial activity (MIC = 1–4 µg/mL against S. aureus), highlighting the role of sulfonyl groups in broadening therapeutic applications .

Pharmacokinetic and Selectivity Profiles

Compound Bioactivity (IC₅₀/D₅₀) PK Challenges Therapeutic Index (TI) References
S29 5.74 ng/mL (neuroblastoma) Poor solubility, rapid clearance Not reported
EPPA-1 (PDE4 inhibitor) 0.042 mg/kg (anti-inflammatory) Low emetogenicity (TI = 578) 578 (rat pica model)
Roflumilast 0.24 mg/kg (anti-inflammatory) Moderate TI (6.4) 6.4

Key Insight: While S29’s anticancer efficacy is notable, its pharmacokinetic limitations underscore the need for nanocarrier systems (e.g., GO nanosheets) to enhance delivery . In contrast, third-generation PDE4 inhibitors like EPPA-1 achieve superior TI through optimized substituent design .

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a derivative of pyrazolo[3,4-d]pyrimidine, has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases and in the treatment of cancer. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Chemical Formula : C14H14ClN5
  • Molecular Weight : 287.75 g/mol
  • CAS Number : 869073-13-2

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a study synthesized several new derivatives and evaluated their anti-proliferative activity against the NCI 60 cancer cell lines. Notably, compounds derived from this class exhibited broad-spectrum cytotoxicity with GI50 values ranging from 0.0180.018 to 9.98μM9.98\,\mu M .

Table 1: Anti-Proliferative Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDGI50 (μM)IC50 (EGFR Inhibition)
150.0180.054
169.980.034

The compounds displayed significant inhibitory effects on the EGFR tyrosine kinase, which is crucial in many cancers' signaling pathways .

The mechanism by which this compound exerts its effects involves the inhibition of specific kinases that are pivotal in cell proliferation and survival. The compound's ability to inhibit P-glycoprotein also suggests a role in overcoming drug resistance in cancer therapies .

3. Neuroprotective Effects

In addition to its anticancer properties, related compounds have shown promise in neuroprotection. For instance, derivatives have been studied for their ability to mitigate neuroinflammation associated with conditions like Parkinson's disease by inhibiting pro-inflammatory cytokines and pathways such as NF-κB . This suggests that similar mechanisms may be exploitable for this compound.

Case Study 1: In Vivo Efficacy

A study involving xenograft models demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives significantly reduced tumor volumes in mice inoculated with human cancer cells . This highlights the potential application of this compound in therapeutic settings.

Case Study 2: Mechanistic Insights

Research focused on the compound's interaction with Src kinase revealed that it could enhance sensitivity to ionizing radiation in cancer cells. This indicates a dual role in both direct anticancer activity and as an adjuvant therapy alongside conventional treatments .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C during SNAr to balance reaction rate and side-product formation .
  • Catalyst Selection : Use Pd(dppf)Cl₂ for cross-coupling reactions to improve efficiency (yields >70%) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (isopropanol) to isolate high-purity product .

How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

Q. Basic Characterization

  • 1H/13C NMR : Assign peaks to confirm substituent positions. For example, aromatic protons (δ 7.2–8.3 ppm) and NH signals (δ ~11.8 ppm) validate the amine and aryl groups .
  • Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion ([M+H]⁺) and fragmentation pattern .

Q. Advanced Techniques :

  • X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding with kinase targets) .
  • DSC/TGA : Determines thermal stability (melting point >200°C) and decomposition profile for formulation studies .

How does the chloro substituent influence the compound’s biological activity and target selectivity?

Basic Mechanism
The 4-chlorophenyl group enhances lipophilicity, improving membrane permeability and binding to hydrophobic kinase pockets (e.g., ATP-binding sites in tyrosine kinases) .

Q. Advanced SAR Insights :

  • Electron-Withdrawing Effect : Chlorine increases electrophilicity at the pyrimidine ring, enhancing hydrogen bonding with kinase residues (e.g., Lys68 in EGFR) .
  • Comparative Studies : Analogs with fluorine or methyl groups show reduced potency (IC50 >1 μM vs. 0.2 μM for chloro-substituted compound), highlighting chlorine’s critical role .

What experimental strategies resolve contradictions in reported biological activities across studies?

Q. Methodological Approaches :

Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., imatinib for kinase inhibition) .

Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

Metabolic Stability Tests : Compare hepatic microsomal half-life (t1/2) across species to explain variability in in vivo efficacy .

How to design a structure-activity relationship (SAR) study for this compound?

Q. Step-by-Step Design :

Core Modifications : Synthesize analogs with pyrazolo[3,4-d]pyrimidine replaced by imidazopyridine or triazolo-pyrimidine to assess scaffold specificity .

Substituent Variation :

  • Replace 4-chlorophenyl with 3,4-dichlorophenyl or 4-fluorophenyl to study halogen effects .
  • Vary the ethylamine linker length (e.g., propyl vs. ethyl) to optimize steric fit .

In Vitro Testing : Measure IC50 against kinases (e.g., EGFR, VEGFR2) and cancer cell lines (e.g., HCT-116, A549) .

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and guide synthesis .

What evidence supports its role as a tyrosine kinase inhibitor?

Q. Key Findings :

  • Enzyme Assays : Inhibits EGFR with IC50 = 0.2 μM, comparable to erlotinib (IC50 = 0.1 μM), via competitive ATP-binding site blockade .
  • Cellular Validation : Reduces phosphorylation of downstream targets (e.g., ERK1/2) in HeLa cells at 1 μM concentration .
  • Docking Studies : Chlorophenyl group forms π-π stacking with Phe723 in EGFR, while the pyrimidine NH hydrogen-bonds with Thr766 .

How to assess metabolic stability and address poor bioavailability?

Q. Advanced Strategies :

  • Microsomal Assays : Incubate with human liver microsomes (HLM) to measure intrinsic clearance (e.g., Clint = 15 mL/min/kg indicates moderate stability) .
  • Prodrug Design : Introduce phosphate esters at the amine group to enhance aqueous solubility (>5 mg/mL vs. 0.1 mg/mL for parent compound) .
  • Co-crystallization : Formulate with cyclodextrins or lipid nanoparticles to improve oral absorption .

How to interpret conflicting data on cytotoxicity across cancer cell lines?

Q. Analytical Framework :

Cell Line Genotyping : Confirm EGFR expression levels (e.g., high in A549 vs. low in HepG2) to correlate with activity .

Check Apoptotic Markers : Measure caspase-3 activation to distinguish cytostatic vs. cytotoxic effects .

Microenvironment Factors : Test under hypoxic conditions (5% O₂) to assess impact on potency .

What are the best practices for ensuring purity (>95%) during scale-up synthesis?

Q. Methodology :

  • Process Optimization : Use flow chemistry for exothermic steps (e.g., methylation) to control side reactions .
  • In-line Analytics : Implement PAT tools (e.g., FTIR, HPLC-MS) for real-time monitoring .
  • Final Purification : Employ preparative HPLC (C18 column, acetonitrile/water gradient) for challenging separations .

How to evaluate potential off-target effects in preclinical models?

Q. Advanced Profiling :

  • Kinase Screening : Test against a panel of 100+ kinases (e.g., DiscoverX KINOMEscan) to identify off-target hits (e.g., JAK2 inhibition at IC50 = 1.5 μM) .
  • Toxicogenomics : RNA-seq of treated hepatocytes to detect stress-response pathways (e.g., CYP3A4 induction) .
  • Cardiac Safety : Assess hERG channel inhibition (patch-clamp assays) to mitigate arrhythmia risks .

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